molecular formula C25H28N2O3S B4757078 N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4757078
M. Wt: 436.6 g/mol
InChI Key: ZMKUKSBSKCKJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a potent activator of the soluble guanylyl cyclase (sGC) enzyme. sGC is an important mediator of nitric oxide (NO) signaling pathway, which plays a crucial role in regulating various physiological processes such as blood pressure, smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.

Mechanism of Action

BAY 41-2272 exerts its biological effects by activating the N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide enzyme, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various cellular functions by activating protein kinases and ion channels. BAY 41-2272 binds to the heme group of N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and enhances the enzyme's sensitivity to NO, leading to increased cGMP production and downstream signaling.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-proliferative effects, and anti-platelet effects. BAY 41-2272 has also been shown to improve mitochondrial function and reduce oxidative stress, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for laboratory experiments, including its high potency and specificity for N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide activation, its ability to enhance NO signaling pathway, and its potential therapeutic applications in various diseases. However, BAY 41-2272 also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of BAY 41-2272. One direction is to optimize the synthesis of BAY 41-2272 to improve its pharmacokinetic properties and reduce potential toxicity. Another direction is to investigate the potential therapeutic applications of BAY 41-2272 in other diseases, such as neurodegenerative diseases and diabetes. Furthermore, the development of novel N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide activators with improved potency, selectivity, and pharmacokinetic properties may lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, BAY 41-2272 has been shown to improve endothelial function, reduce blood pressure, and prevent vascular remodeling. In pulmonary hypertension, BAY 41-2272 has been shown to reduce pulmonary arterial pressure and improve cardiac function. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-3-4-11-21-15-17-22(18-16-21)26-25(28)19-27(24-14-9-8-10-20(24)2)31(29,30)23-12-6-5-7-13-23/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKUKSBSKCKJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-butylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.